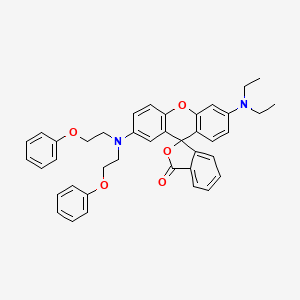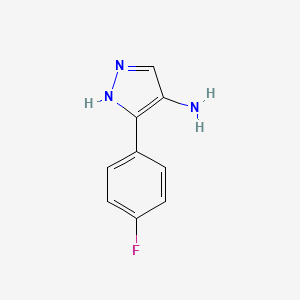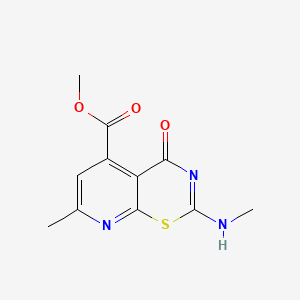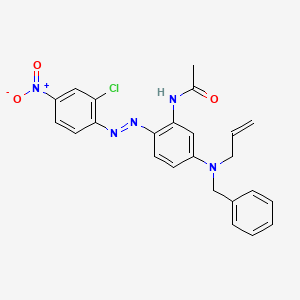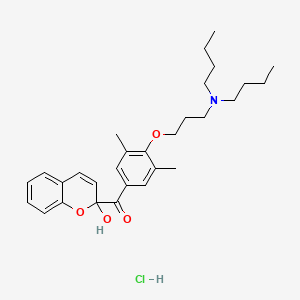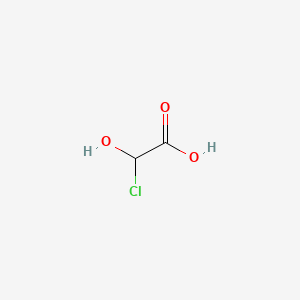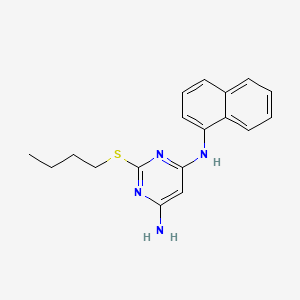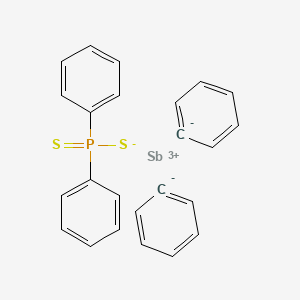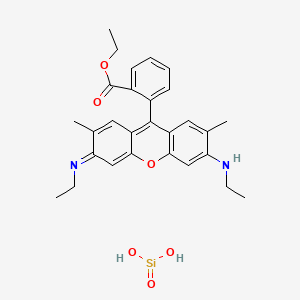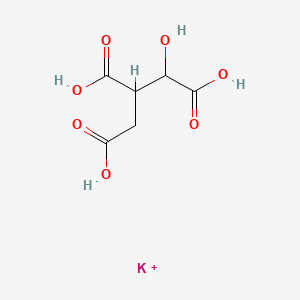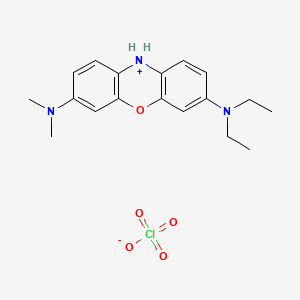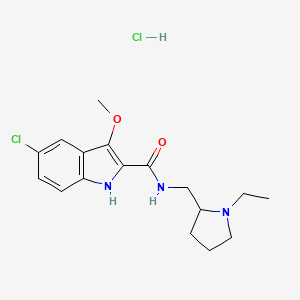
5-Chloro-N-((1-ethyl-2-pyrrolidinyl)methyl)-3-methoxy-1H-indole-2-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 244-539-1, also known as 1,5,9-Cyclododecatriene, 1,5,9-trimethyl-, is a chemical compound with the molecular formula C15H24. It is a cyclic triene with three double bonds and three methyl groups attached to the cyclododecatriene ring. This compound is known for its unique structure and properties, making it valuable in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5,9-Cyclododecatriene, 1,5,9-trimethyl- can be synthesized through several methods. One common method involves the cyclization of linear trienes under specific conditions. The reaction typically requires a catalyst, such as a transition metal complex, and is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of 1,5,9-Cyclododecatriene, 1,5,9-trimethyl- often involves the use of high-pressure reactors and continuous flow systems. These methods ensure efficient production and high yields. The reaction conditions are carefully controlled to optimize the cyclization process and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
1,5,9-Cyclododecatriene, 1,5,9-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated derivatives.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and ozone. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as hydrogen gas in the presence of a metal catalyst (e.g., palladium or platinum) are commonly used. The reactions are conducted under mild conditions to prevent over-reduction.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used for substitution reactions. The conditions vary depending on the desired substitution product.
Major Products
Oxidation: Epoxides, alcohols, and ketones.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,5,9-Cyclododecatriene, 1,5,9-trimethyl- has numerous applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 1,5,9-Cyclododecatriene, 1,5,9-trimethyl- involves its interaction with various molecular targets. The compound’s unique structure allows it to participate in a range of chemical reactions, influencing its reactivity and interactions with other molecules. The pathways involved in its mechanism of action depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
1,5,9-Cyclododecatriene: A similar compound without the methyl groups.
Cyclododecane: A saturated hydrocarbon with a similar ring structure but no double bonds.
1,5,9-Trimethylcyclododecane: A saturated derivative with three methyl groups.
Uniqueness
1,5,9-Cyclododecatriene, 1,5,9-trimethyl- is unique due to its combination of a cyclic triene structure with three methyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that require these unique characteristics.
Properties
CAS No. |
21716-65-4 |
|---|---|
Molecular Formula |
C17H23Cl2N3O2 |
Molecular Weight |
372.3 g/mol |
IUPAC Name |
5-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-3-methoxy-1H-indole-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C17H22ClN3O2.ClH/c1-3-21-8-4-5-12(21)10-19-17(22)15-16(23-2)13-9-11(18)6-7-14(13)20-15;/h6-7,9,12,20H,3-5,8,10H2,1-2H3,(H,19,22);1H |
InChI Key |
MCQYZEDWEOECSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=C(C3=C(N2)C=CC(=C3)Cl)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


